molecular formula C17H19ClFN B2390512 (4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride CAS No. 2225141-45-5

(4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride

Cat. No.: B2390512
CAS No.: 2225141-45-5
M. Wt: 291.79
InChI Key: HLUMHANYUWPRFP-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride is a chemical compound with a complex structure that includes a fluorinated aromatic ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the cyclopropyl group. Common synthetic routes include:

    Nucleophilic Aromatic Substitution:

    Cyclopropanation: The formation of the cyclopropyl group is achieved through reactions such as the Simmons-Smith reaction.

    Amine Formation: The final step involves the formation of the methanamine group through reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)-(4-fluoro-3-methylphenyl)methanamine;hydrochloride
  • (3-Fluoro-4-methylphenyl)methanamine;hydrochloride

Uniqueness

(4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride is unique due to its specific combination of a fluorinated aromatic ring and a cyclopropyl group

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN.ClH/c1-11-9-13(7-8-16(11)18)17(19)15-10-14(15)12-5-3-2-4-6-12;/h2-9,14-15,17H,10,19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUMHANYUWPRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2CC2C3=CC=CC=C3)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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